N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide
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Overview
Description
N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide is a synthetic organic compound that features a benzofuran moiety linked to a propyl chain, which is further connected to a benzylthioacetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Attachment of Propyl Chain: The benzofuran derivative is then subjected to a Friedel-Crafts alkylation reaction to introduce the propyl chain.
Formation of Benzylthioacetamide Group: The final step involves the nucleophilic substitution reaction where the propylated benzofuran derivative reacts with benzylthioacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylthio group to a thiol or a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the benzylthioacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzylthioacetamide group may also contribute to the compound’s bioactivity by interacting with cellular thiol groups or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(benzofuran-2-yl)ethanol and 2-(benzofuran-2-yl)acetic acid.
Thioacetamide Derivatives: Compounds such as N-(2-mercaptoethyl)thioacetamide and N-(2-thioacetyl)benzamide.
Uniqueness
N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide is unique due to the combination of the benzofuran and benzylthioacetamide groups, which may confer distinct biological activities and chemical properties compared to other similar compounds
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-benzylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c22-20(15-24-14-16-7-2-1-3-8-16)21-12-6-10-18-13-17-9-4-5-11-19(17)23-18/h1-5,7-9,11,13H,6,10,12,14-15H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRPYGRYNQUHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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